REACTION_CXSMILES
|
C(O[CH:4]=[CH:5][C:6](=O)[C:7]([F:10])([F:9])[F:8])C.[CH3:12][S:13][CH2:14][CH:15]=[CH:16][N:17]1CCCC1.C([O-])(=O)C.[NH4+]>C(#N)C>[CH3:12][S:13][CH2:14][C:15]1[CH:4]=[CH:5][C:6]([C:7]([F:8])([F:9])[F:10])=[N:17][CH:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
67.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=CC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
133 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
1-[3-(methylthio)prop-1-enyl]pyrrolidine
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CSCC=CN1CCCC1
|
Name
|
|
Quantity
|
46.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry 1 L round bottom flask equipped with a magnetic stir bar, liquid addition funnel
|
Type
|
TEMPERATURE
|
Details
|
maintained the reaction temperature at 0-7° C
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the resulting burgundy solution was warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stirred for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The acetonitrile was evaporated on the rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 1 L of Et2O
|
Type
|
WASH
|
Details
|
washed with water (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the Et2O removed on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give 83.4 g of the crude pyridine as a dark-red oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Name
|
|
Type
|
product
|
Smiles
|
CSCC=1C=CC(=NC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.8 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |